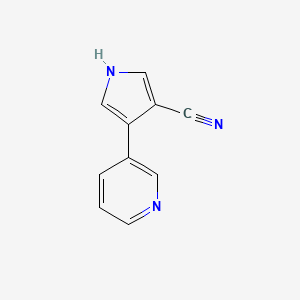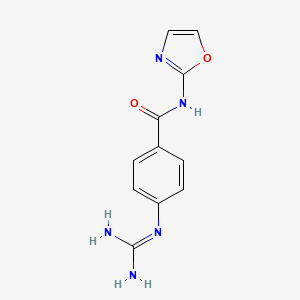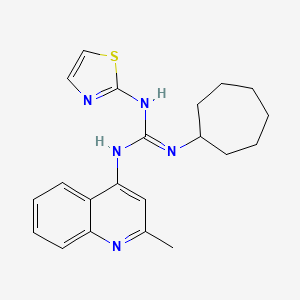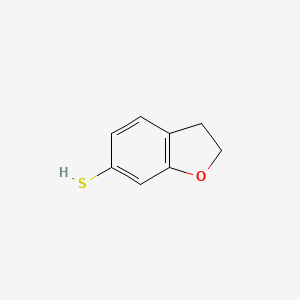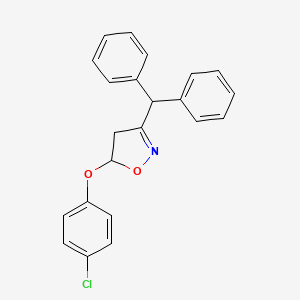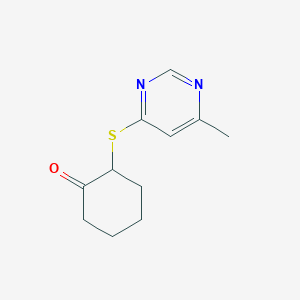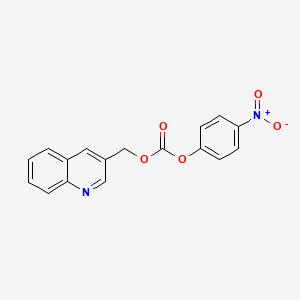
4-Nitrophenyl (quinolin-3-yl)methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate is an organic compound that features a quinoline moiety linked to a nitrophenyl carbonate group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both the nitrophenyl and quinoline groups suggests that it may exhibit unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate typically involves the reaction of 4-nitrophenyl chloroformate with quinolin-3-ylmethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or acetonitrile
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl carbonate group can be displaced by nucleophiles such as amines or alcohols, forming carbamates or carbonates.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like sodium borohydride.
Oxidation: The quinoline moiety can undergo oxidation reactions, potentially forming quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation, or reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Carbamates and Carbonates: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Quinoline N-oxides: Produced from oxidation reactions.
Scientific Research Applications
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Bioconjugation: The nitrophenyl carbonate group can be used to link biomolecules, facilitating the study of biological processes.
Catalysis: The compound can serve as a model substrate in catalytic studies, particularly in the development of new catalysts for nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate in biological systems is not well-documented. the quinoline moiety is known to interact with various biological targets, including enzymes and receptors. The nitrophenyl carbonate group can undergo hydrolysis, releasing 4-nitrophenol and the corresponding quinoline derivative, which may exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Chloroformate: Used in similar nucleophilic substitution reactions but lacks the quinoline moiety.
Bis(4-nitrophenyl) Carbonate: Another nitrophenyl carbonate compound, used in peptide coupling reactions.
Quinolin-3-ylmethanol: The alcohol precursor used in the synthesis of 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate.
Uniqueness
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate is unique due to the combination of the nitrophenyl carbonate and quinoline moieties. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit diverse biological activities compared to similar compounds.
Properties
CAS No. |
918440-74-1 |
|---|---|
Molecular Formula |
C17H12N2O5 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(4-nitrophenyl) quinolin-3-ylmethyl carbonate |
InChI |
InChI=1S/C17H12N2O5/c20-17(24-15-7-5-14(6-8-15)19(21)22)23-11-12-9-13-3-1-2-4-16(13)18-10-12/h1-10H,11H2 |
InChI Key |
UOYGLFZFSAPYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


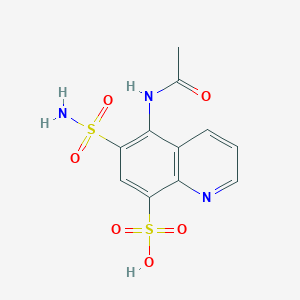
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15210313.png)

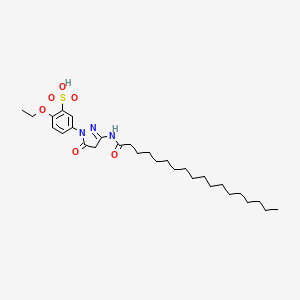
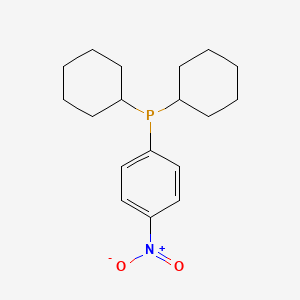
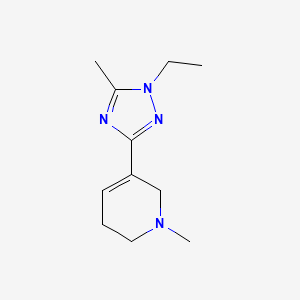
![Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B15210330.png)
